Cyclopentanone-d8
Overview
Description
Cyclopentanone-d8 is a useful isotopically labeled research compound . It is a derivative of Cyclopentanone, which is an organic compound with the formula (CH2)4CO. This cyclic ketone is a colorless volatile liquid .
Synthesis Analysis
The synthesis of Cyclopentanone, the parent compound of Cyclopentanone-d8, can be achieved through several methods. A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent (a mixture of chromium trioxide and sulfuric acid in acetone) . Another method involves the treatment of adipic acid with barium hydroxide at elevated temperatures .
Molecular Structure Analysis
Cyclopentanone has a five-membered ring structure with a carbonyl (C=O) group attached . The molecular formula of this organic compound is C5H8O . The structure can be better understood as a pentagon with four carbon atoms and one oxygen atom, interconnected, with a double bond between one carbon and the oxygen atom .
Chemical Reactions Analysis
The self-condensation of cyclopentanone has been studied over calcined and uncalcined TiO2–ZrO2. The catalyst properties were examined by XRD, FTIR, SEM, N2 adsorption–desorption, and pyridine FTIR. Uncalcined TiO2–ZrO2 exhibited superior catalytic performance (94% conversion of cyclopentanone and 86% yield of dimer) .
Physical And Chemical Properties Analysis
Cyclopentanone is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius. It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .
Scientific Research Applications
Antinociceptive Activities : Cyclopentanone derivatives like 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC) have been studied for their antinociceptive effects. Research indicates that DMBC can offer neuroprotective effects against cerebral ischemia, with mechanisms involving inhibition of cathepsin B activation (Gu et al., 2016).
Mosquito Attractant Potential : Cyclopentanone has been evaluated as a possible mosquito attractant. It activates the cpA CO2 receptor neuron on the maxillary palp of mosquitoes, suggesting potential as an alternative to CO2 in traps for mosquito surveillance programs. However, field trials indicated that it is less effective than CO2 (Philippe-Janon et al., 2015).
Cancer and Inflammatory Diseases : Cyclopentanone derivatives like cyclopentenone prostaglandins (e.g., PGA2, PGA1, PGJ2) have shown potent anti-inflammatory, anti-neoplastic, and anti-viral activities. Their actions are mediated by interaction with cellular target proteins, including the transcription factor NF‐κB and the nuclear receptor PPARγ, suggesting potential therapeutic applications (Straus & Glass, 2001).
Combustion and Biofuel Applications : Cyclopentanone's combustion characteristics have been studied for its potential as a biofuel. Research on its laminar flame characteristics shows that it has advantages as a biofuel candidate, especially in comparison with gasoline and ethanol (Bao et al., 2017).
Antiviral Properties : Cyclopentenone compounds like Δ12-Prostaglandin J2 have shown effectiveness against influenza A virus replication, indicating potential as therapeutic agents against viral infections (Pica et al., 2000).
Medicinal Chemistry : Cyclopentanone derivatives, including jasmonic acid and its volatile methyl ester, have been explored in medicinal chemistry for their synthesis, usage, and biological activities. These studies indicate potential for the development of new therapeutics in related fields (Pirbalouti et al., 2014).
Renewable Biofuel Research : Cyclopentanone's potential in renewable biofuel research, particularly as a diesel alternative, has been investigated. Studies show that cyclopentanone can improve combustion and reduce emissions when blended with diesel, indicating its viability as a renewable fuel source (Tong et al., 2021).
Safety And Hazards
Future Directions
The conversion of biomass resources into high-value fuels and chemicals using thermochemical methods has become an attractive method of energy utilization . The synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC) constitutes an attractive greener route than petroleum-based industrial processes .
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanone-d8 |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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